molecular formula C25H20FNO3 B2834277 3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866350-38-1

3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2834277
CAS No.: 866350-38-1
M. Wt: 401.437
InChI Key: JEQFSOHCRPSFTN-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a fluorobenzoyl group at position 3, a methoxy group at position 6, and a 4-methylbenzyl substituent at position 1. This compound shares structural similarities with pharmacologically active quinoline derivatives, which are often explored for their antimicrobial, anticancer, and anti-inflammatory properties. The fluorobenzoyl group enhances electronic effects and metabolic stability, while the methoxy and methylbenzyl groups contribute to lipophilicity and steric interactions .

Properties

IUPAC Name

3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-3-5-17(6-4-16)14-27-15-22(24(28)18-7-9-19(26)10-8-18)25(29)21-13-20(30-2)11-12-23(21)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQFSOHCRPSFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate or methyl iodide.

    Attachment of the Methylbenzyl Group: The final step involves the alkylation of the quinoline core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its unique structural features. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Comparison with Similar Compounds

Fluorobenzoyl vs. Sulfonyl Groups

  • 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (): The sulfonyl group at position 3 increases polarity and may improve solubility compared to the fluorobenzoyl group. However, steric bulk from the sulfonyl moiety could hinder interactions with hydrophobic binding pockets .

Sulfonamide Derivatives

  • 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (): Incorporation of a sulfonamido group introduces hydrogen-bonding capabilities, which are absent in the target compound. This modification could enhance target specificity but may reduce metabolic stability due to increased susceptibility to enzymatic cleavage .

Substituent Variations at Position 6

Methoxy vs. Ethoxy Groups

  • However, the larger ethoxy group may reduce solubility in aqueous media compared to methoxy .

Substituent Variations at Position 1

4-Methylbenzyl vs. 4-Methoxybenzyl

  • Target Compound : The 4-methylbenzyl group provides moderate hydrophobicity, balancing solubility and membrane permeability.
  • 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (): The 4-methoxybenzyl substituent introduces a polar methoxy group, which may improve solubility but reduce passive diffusion through lipid membranes .

Bulky Substituents

Table 1. Comparative Analysis of Key Properties

Compound Molecular Weight logP* Solubility (mg/mL) Melting Point (°C) Key Functional Groups
Target Compound 433.45 3.8 ~0.05 (predicted) Not reported 4-Fluorobenzoyl, 6-methoxy
6-Ethoxy derivative () 447.47 4.2 ~0.02 (predicted) Not reported 4-Fluorobenzoyl, 6-ethoxy
Sulfonyl derivative () 541.01 4.5 ~0.1 (predicted) Not reported 3-Sulfonyl, 6-fluoro, 7-diethylamino
Sulfonamido derivative () 742.22 2.9 ~0.5 (predicted) Not reported Sulfonamido, carboxylate ester

*Predicted using Lipinski’s Rule of Five.

Research Findings and Implications

  • Electronic Effects : The fluorobenzoyl group (target compound) offers stronger electron-withdrawing effects than sulfonyl or methoxy groups, which may enhance interaction with electron-rich biological targets .
  • Metabolic Stability : The 4-methylbenzyl group in the target compound likely improves stability compared to 4-methoxybenzyl (), which may undergo demethylation .
  • Synthetic Challenges : Introducing the fluorobenzoyl group requires precise Pd-catalyzed conditions to avoid side reactions, as seen in .

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